molecular formula C24H16ClN5O3S2 B12487013 2-(5-chlorothiophen-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide

2-(5-chlorothiophen-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide

Cat. No.: B12487013
M. Wt: 522.0 g/mol
InChI Key: RVTUNEAVKZUOCL-UHFFFAOYSA-N
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Description

2-(5-CHLOROTHIOPHEN-2-YL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}QUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its biological activity, and is further functionalized with chlorothiophene, pyrimidinyl, and sulfamoyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-CHLOROTHIOPHEN-2-YL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the Suzuki–Miyaura coupling is optimized for yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(5-CHLOROTHIOPHEN-2-YL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully hydrogenated quinoline compounds.

Scientific Research Applications

2-(5-CHLOROTHIOPHEN-2-YL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}QUINOLINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-CHLOROTHIOPHEN-2-YL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The chlorothiophene and pyrimidinyl groups may enhance its binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-CHLOROTHIOPHEN-2-YL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}QUINOLINE-4-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C24H16ClN5O3S2

Molecular Weight

522.0 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C24H16ClN5O3S2/c25-22-11-10-21(34-22)20-14-18(17-4-1-2-5-19(17)29-20)23(31)28-15-6-8-16(9-7-15)35(32,33)30-24-26-12-3-13-27-24/h1-14H,(H,28,31)(H,26,27,30)

InChI Key

RVTUNEAVKZUOCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5

Origin of Product

United States

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